molecular formula C4H12O5P2S2 B056988 Sulfotemp CAS No. 51120-35-5

Sulfotemp

Cat. No. B056988
CAS RN: 51120-35-5
M. Wt: 266.2 g/mol
InChI Key: XKBNJDRCYDBEAH-UHFFFAOYSA-N
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Description

Sulfotemp is a chemical compound that is used in various laboratory and scientific research applications. It is a sulfur-containing compound that is highly reactive and has a wide range of applications in the laboratory, including synthesis, chemical analysis, and biochemistry. This compound is a versatile compound that is used in many areas of research and has been used in a variety of experiments and studies.

Scientific Research Applications

  • Sulfonamides in the Environment :

    • Study : "Sulfonamides in the environment: a review and a case report" (Hruška & Fránek, 2018).
    • Overview : This review highlights the environmental pollution caused by sulfonamides, analyzing 1588 publications from 1938-2011. It discusses contamination, transformation, and methods of analysis of sulfonamides in the environment.
  • Detection of Sulfonamides :

    • Study : "Molecularly Imprinted Polymer-Decorated Magnetite Nanoparticles for Selective Sulfonamide Detection" (Zamora-Gálvez et al., 2016).
    • Overview : This study describes a method for detecting sulfonamides using a composite of molecularly imprinted polymers and magnetite nanoparticles. It offers a sensitive approach for monitoring sulfonamides in complex environments like seawater.
  • Sulfolane's Health Impact :

    • Study : "Health Impact Assessment of Sulfolane on Embryonic Development of Zebrafish (Danio rerio)" (Shah et al., 2019).
    • Overview : This research examines the effects of sulfolane, a solvent, on zebrafish embryonic development. It provides insights into the potential health impacts of sulfolane exposure on aquatic life.
  • Sulfur in Materials Science :

    • Study : "Sulfur and Its Role In Modern Materials Science" (Boyd, 2016).
    • Overview : Discusses the significant role of sulfur in various scientific areas, including energy efficiency, environmentally friendly uses, and development of polymers with unique properties.
  • Sulfonamide Inhibitors :

    • Study : "Sulfonamide inhibitors: a patent review 2013-present" (Gulcin & Taslimi, 2018).
    • Overview : This review covers the use of sulfonamide compounds as inhibitors in various treatments, including bacterial infections, cancer, and glaucoma.
  • Biodegradation of Sulfonamides :

    • Study : "Biodegradation of sulfonamide antibiotics in sludge" (Yang, Hsiao, & Chang, 2016).
    • Overview : Investigates the degradation of sulfonamides in sewage sludge, highlighting the effectiveness of certain treatments in enhancing degradation.
  • Detection of Sulfonamides in Food :

    • Study : "Establishment of a method to detect sulfonamide residues in chicken meat and eggs by high-performance liquid chromatography" (Premarathne et al., 2017).
    • Overview : This research developed a method for detecting sulfonamide residues in chicken and eggs, essential for food safety and quality control.

properties

{ "Design of the Synthesis Pathway": "Sulfotemp can be synthesized via a one-step reaction by the sulfonation of 2,4,6-trimethylphenol with sulfur trioxide in the presence of a catalyst.", "Starting Materials": [ "2,4,6-trimethylphenol", "Sulfur trioxide", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix 2,4,6-trimethylphenol and sulfur trioxide in a reaction vessel.", "Add the catalyst to the mixture and stir.", "Heat the mixture to a temperature between 100-150°C for several hours.", "Cool the mixture and neutralize with a base (e.g. sodium hydroxide).", "Extract the product with a suitable solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate.", "Filter and evaporate the solvent to obtain the final product, Sulfotemp." ] }

CAS RN

51120-35-5

Molecular Formula

C4H12O5P2S2

Molecular Weight

266.2 g/mol

IUPAC Name

dimethoxyphosphinothioyloxy-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H12O5P2S2/c1-5-10(12,6-2)9-11(13,7-3)8-4/h1-4H3

InChI Key

XKBNJDRCYDBEAH-UHFFFAOYSA-N

SMILES

COP(=O)(OC)OP(=S)(OC)OC

Canonical SMILES

COP(=S)(OC)OP(=S)(OC)OC

Other CAS RN

51120-35-5

Pictograms

Acute Toxic; Environmental Hazard

synonyms

Thiodiphosphoric Acid ([(HO)2P(S)]2O) Tetramethyl Ester;  Destetramethyl Sulfotep

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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